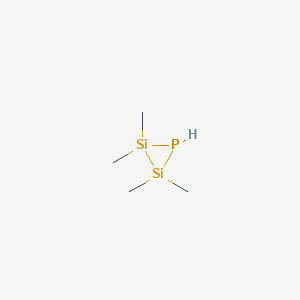
2,2,3,3-Tetramethylphosphadisilirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylphosphadisilirane is a unique organophosphorus compound characterized by its distinctive structure, which includes both silicon and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylphosphadisilirane typically involves the reaction of tetramethyldisilazane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetramethylphosphadisilirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-oxygen compounds.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethylphosphadisilirane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions between silicon and phosphorus in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable bonds with other elements.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethylphosphadisilirane involves its ability to interact with various molecular targets through its silicon and phosphorus atoms. These interactions can lead to the formation of stable complexes with metals and other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2,3,3-Tetramethylphosphadisilirane include:
Tetramethyldisilazane: A related compound used in similar applications, particularly in organic synthesis.
Hexamethyldisilazane: Another organosilicon compound with comparable properties and uses.
Phosphasilanes: A broader class of compounds that include both silicon and phosphorus atoms.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and stability characteristics. This makes it particularly valuable in applications where precise control over chemical reactions is required.
Eigenschaften
CAS-Nummer |
194097-15-9 |
|---|---|
Molekularformel |
C4H13PSi2 |
Molekulargewicht |
148.29 g/mol |
IUPAC-Name |
2,2,3,3-tetramethylphosphadisilirane |
InChI |
InChI=1S/C4H13PSi2/c1-6(2)5-7(6,3)4/h5H,1-4H3 |
InChI-Schlüssel |
YXNDJODGIJRDKO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1([Si](P1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


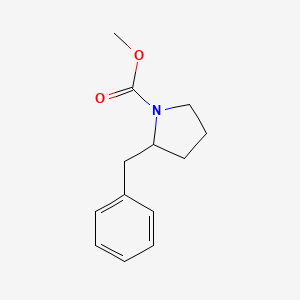
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
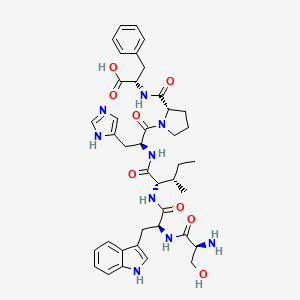
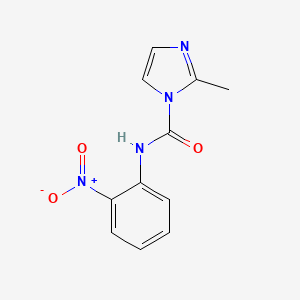


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
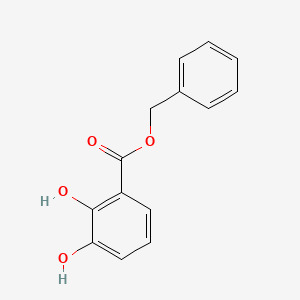
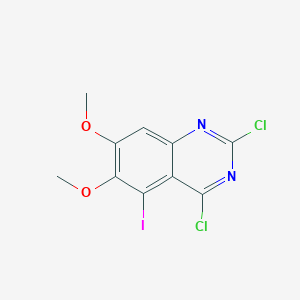
![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
